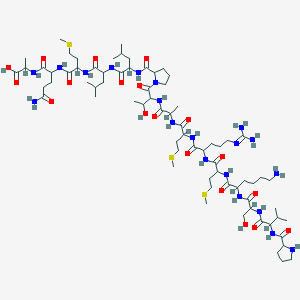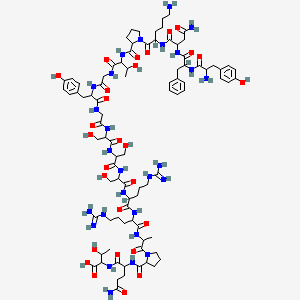
H-DL-Pro-DL-Val-DL-Ser-DL-Lys-DL-Met-DL-Arg-DL-Met-DL-Ala-DL-xiThr-DL-Pro-DL-Leu-DL-Leu-DL-Met-DL-Gln-DL-Ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CLIP (86-100) is amino acids 86 to 100 fragment of class II-associated invariant chain peptide (CLIP). CLIP is a small self-peptide and cleavage product of the invariant chain that resides in the HLA-II antigen binding groove and is believed to play a critical role in the assembly and transport of MHC class II alphabetaIi complexes through its interaction with the class II peptide-binding site.
Scientific Research Applications
Racemization Test in Peptide Synthesis
- Study Focus : Investigation of racemization during peptide synthesis.
- Key Findings : The study by Izumiya, Muraoka, and Aoyagi (1971) examined the racemization of amino acids during peptide synthesis, using tripeptides similar to the compound . This research is crucial for understanding the synthesis and purity of peptides like H-DL-Pro-DL-Val-DL-Ser-DL-Lys-DL-Met-DL-Arg-DL-Met-DL-Ala-DL-xiThr-DL-Pro-DL-Leu-DL-Leu-DL-Met-DL-Gln-DL-Ala-OH (Izumiya, Muraoka, & Aoyagi, 1971).
Conformational Studies of Amino Acid Derivatives
- Study Focus : Analysis of amino acid conformations.
- Key Findings : Siemion and Picur (1988) conducted a study on the conformation of N-acetylamino acid derivatives in solution, which is relevant for understanding the structure and potential biological interactions of complex peptides like the one (Siemion & Picur, 1988).
Separation Techniques for Amino Acids
- Study Focus : Development of separation methods for amino acids.
- Key Findings : Mohammad and Zehra (2008) explored techniques for separating amino acids, which is critical for analyzing and purifying compounds like H-DL-Pro-DL-Val-DL-Ser-DL-Lys-DL-Met-DL-Arg-DL-Met-DL-Ala-DL-xiThr-DL-Pro-DL-Leu-DL-Leu-DL-Met-DL-Gln-DL-Ala-OH (Mohammad & Zehra, 2008).
Synthesis and Properties of Branched Polypeptides
- Study Focus : Synthesis and analysis of branched polypeptides.
- Key Findings : Mezö et al. (2000) conducted studies on polypeptides with branched side chains including amino acids similar to those in the compound of interest. This research is relevant for understanding the synthesis and potential applications of such complex peptides (Mezö et al., 2000).
Thermodynamic Properties of Peptide Buffers
- Study Focus : Analysis of peptide buffers in biological systems.
- Key Findings : Singh et al. (2003) investigated the thermodynamic properties of peptide buffers, which is pertinent for understanding how peptides like H-DL-Pro-DL-Val-DL-Ser-DL-Lys-DL-Met-DL-Arg-DL-Met-DL-Ala-DL-xiThr-DL-Pro-DL-Leu-DL-Leu-DL-Met-DL-Gln-DL-Ala-OH interact in biological systems (Singh et al., 2003).
properties
CAS RN |
648881-58-7 |
|---|---|
Product Name |
H-DL-Pro-DL-Val-DL-Ser-DL-Lys-DL-Met-DL-Arg-DL-Met-DL-Ala-DL-xiThr-DL-Pro-DL-Leu-DL-Leu-DL-Met-DL-Gln-DL-Ala-OH |
Molecular Formula |
C₇₂H₁₂₈N₂₀O₁₉S₃ |
Molecular Weight |
1674.10 |
IUPAC Name |
2-[[5-amino-2-[[2-[[2-[[2-[[1-[2-[2-[[2-[[2-[[2-[[6-amino-2-[[3-hydroxy-2-[[3-methyl-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C72H128N20O19S3/c1-37(2)34-50(65(104)86-49(26-33-114-12)64(103)83-46(22-23-54(74)95)59(98)80-41(8)71(110)111)87-66(105)51(35-38(3)4)88-68(107)53-21-17-30-92(53)70(109)56(42(9)94)91-57(96)40(7)79-60(99)47(24-31-112-10)84-62(101)45(20-16-29-78-72(75)76)81-63(102)48(25-32-113-11)85-61(100)44(18-13-14-27-73)82-67(106)52(36-93)89-69(108)55(39(5)6)90-58(97)43-19-15-28-77-43/h37-53,55-56,77,93-94H,13-36,73H2,1-12H3,(H2,74,95)(H,79,99)(H,80,98)(H,81,102)(H,82,106)(H,83,103)(H,84,101)(H,85,100)(H,86,104)(H,87,105)(H,88,107)(H,89,108)(H,90,97)(H,91,96)(H,110,111)(H4,75,76,78) |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C2CCCN2 |
sequence |
One Letter Code: PVSKMRMATPLLMQA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






